molecular formula C7H9N5O B055061 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol CAS No. 116527-66-3

2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol

Cat. No. B055061
M. Wt: 179.18 g/mol
InChI Key: DFQAKFQVJKGMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol, also known as PPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. PPE is a pyrazolopyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in various applications.

Mechanism Of Action

The mechanism of action of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol is not fully understood. However, studies have suggested that 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol may exert its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has also been found to inhibit the growth and proliferation of cancer cells by blocking the activation of certain signaling pathways.

Biochemical And Physiological Effects

2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has a variety of biochemical and physiological effects that make it a promising candidate for use in various applications. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of inflammatory diseases. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has also been found to have anti-cancer activity, particularly against breast cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol in lab experiments is its potent anti-cancer activity. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has been found to be effective against a variety of cancer cell lines, making it a promising candidate for use in cancer research. However, one of the limitations of using 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol. One potential area of research is in the development of new cancer therapies based on 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol. Another potential area of research is in the development of new anti-inflammatory and anti-oxidant therapies based on 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis method for 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium azide to form 2-azidoethylamine. This is followed by a cyclization reaction with 1,2-diaminobenzene to form the pyrazolopyrazine ring. The final step involves the reduction of the azide group to form the amine group, resulting in the formation of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol.

Scientific Research Applications

2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the most promising applications of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol is in the treatment of cancer. Studies have shown that 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has potent anti-cancer activity, particularly against breast cancer cells. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

116527-66-3

Product Name

2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-(1H-pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol

InChI

InChI=1S/C7H9N5O/c13-2-1-8-6-4-9-7-5(11-6)3-10-12-7/h3-4,13H,1-2H2,(H,8,11)(H,9,10,12)

InChI Key

DFQAKFQVJKGMMA-UHFFFAOYSA-N

SMILES

C1=C(N=C2C=NNC2=N1)NCCO

Canonical SMILES

C1=C(N=C2C=NNC2=N1)NCCO

Origin of Product

United States

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